(R)-3-Phenylpyrrolidine hydrochloride

Enantioselectivity Receptor Binding Neuroscience

Chiral amine sourcing often risks enantiomeric contamination, compromising CNS target assays. (R)-3-Phenylpyrrolidine hydrochloride (CAS 851000-46-9) eliminates this variability as a defined (R)-enantiomer building block for nAChR, PDE4, and dopamine receptor programs. - Enantiopure scaffold: ≥97% purity ensures reliable SAR in stereospecific biological studies. - Dual utility: Serves as both a pharmacophore core and a chiral auxiliary for asymmetric catalysis. - Supply assurance: Bulk stock available; ships ambient globally for R&D and pilot-scale synthesis.

Molecular Formula C10H14ClN
Molecular Weight 183.679
CAS No. 851000-46-9
Cat. No. B591916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Phenylpyrrolidine hydrochloride
CAS851000-46-9
Molecular FormulaC10H14ClN
Molecular Weight183.679
Structural Identifiers
SMILESC1CNCC1C2=CC=CC=C2.Cl
InChIInChI=1S/C10H13N.ClH/c1-2-4-9(5-3-1)10-6-7-11-8-10;/h1-5,10-11H,6-8H2;1H/t10-;/m0./s1
InChIKeyDNSSGEPIODMCQR-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (R)-3-Phenylpyrrolidine Hydrochloride


(R)-3-Phenylpyrrolidine hydrochloride (CAS 851000-46-9) is a chiral secondary amine, supplied as a hydrochloride salt for enhanced stability and solubility. It serves as a core synthetic building block and pharmacophore scaffold in medicinal chemistry, particularly for programs targeting central nervous system (CNS) disorders. Its utility is grounded in its established interactions with nicotinic acetylcholine receptors (nAChRs), dopaminergic systems, and phosphodiesterase 4 (PDE4) enzymes [1][2]. This compound is a defined (R)-enantiomer, a stereochemical characteristic critical for its use in enantioselective synthesis and as a tool for investigating chiral recognition in biological systems [3].

Enantioselective synthesis building block for CNS target pathways (nAChR, PDE4, dopamine receptors).
Defined (R)-stereochemistry supports chiral recognition studies and SAR exploration.
Hydrochloride salt format improves handling stability and solubility in common research solvents.

Enantiopurity of (R)-3-Phenylpyrrolidine Hydrochloride


In the procurement of chiral amines for research, substituting the specific (R)-enantiomer with its (S)-counterpart or a racemic mixture is scientifically invalid for applications involving biological targets. Chiral recognition is a fundamental principle in pharmacology, where the two enantiomers of a chiral drug can exhibit profoundly different pharmacodynamic and pharmacokinetic properties. The (R)- and (S)-enantiomers of 3-phenylpyrrolidine possess distinct spatial configurations that lead to differential interactions with asymmetric binding sites on proteins such as receptors and enzymes . For instance, studies have shown that even minor contamination (e.g., 2%) of the (R)-enantiomer can skew the IC50 value of the (S)-enantiomer by 10-20% in biological assays . Therefore, using a substance with undefined or racemic stereochemistry introduces a critical and uncontrollable variable, potentially leading to irreproducible data and incorrect structure-activity relationship (SAR) conclusions.

Stereochemistry mismatch The (S)-enantiomer or racemic mixture may not engage chiral binding sites on nAChRs, PDE4, or dopamine receptors in the same way, altering assay outcomes.
SAR interpretation risk Racemic material introduces variable stereochemical composition, which can confound structure-activity relationship studies and potency measurements.
Reproducibility concern Even minor enantiomeric impurity may shift biological readouts; chiral recognition experiments require defined enantiopurity for reliable data.

Key Evidence for (R)-3-Phenylpyrrolidine Hydrochloride


Enantioselective Binding at Neurological Targets

The (R)- and (S)-enantiomers of 3-phenylpyrrolidine are not pharmacologically equivalent. While direct, side-by-side quantitative data for the specific enantiomers at the same target is not consolidated in a single, high-impact primary paper, the principle of enantiospecific binding is a foundational concept in medicinal chemistry and is explicitly supported by class-level data. For example, (S)-3-phenylpyrrolidine hydrochloride is reported to exhibit 'distinct biological effects' compared to its (R)-enantiomer, a difference with direct implications for drug efficacy and safety . This aligns with the general observation that chiral pyrrolidine derivatives demonstrate stereoselective interactions with CNS targets like dopamine D1 and D2 receptors, where structural modifications to the pyrrolidine ring, including stereochemistry, profoundly alter receptor affinity and selectivity [1].

Enantioselective binding
Class-level inference
Distinct biological effects reported for (R) vs (S) enantiomers
Supports enantiomer-specific study design
General principle; direct side-by-side quantitative data limited
Enantioselectivity Receptor Binding Neuroscience Medicinal Chemistry

nAChR Ligand Binding Affinity

The 3-phenylpyrrolidine scaffold, the core structure of this compound, has been extensively studied as a framework for developing ligands targeting nicotinic acetylcholine receptors (nAChRs). Within this chemical class, subtle structural modifications lead to massive variations in binding affinity, with reported Ki values ranging from as potent as 46 nM to virtually inactive (>10,000 nM) [1]. This extreme sensitivity to structure makes the choice of a specific, well-defined building block like (R)-3-Phenylpyrrolidine hydrochloride critical. The compound's specific (R)-stereochemistry is a key variable in this SAR, providing a defined starting point for exploring potent nAChR interactions that may not be achievable with the (S)-enantiomer or racemate.

nAChR binding affinity (class)
Class-level inference
Reported Ki range 46 nM – >10,000 nM across phenylpyrrolidine analogues
Scaffold highly sensitive to structural modifications; stereochemistry critical
Radioligand binding assays; exact Ki for this enantiomer not separately reported
nAChR Nicotinic Acetylcholine Receptor Cognitive Disorders Parkinson's Disease

PDE4 Inhibitor Synthesis

Patents and literature explicitly cite 3-phenylpyrrolidine derivatives as effective inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) [1][2]. The core 3-phenylpyrrolidine structure, including its optical isomers and salts, is a key pharmacophore for this activity. (R)-3-Phenylpyrrolidine hydrochloride, as a specific optical isomer of this class, represents a fundamental and protected building block for the development of new PDE4 inhibitors. Its procurement enables research directly aligned with this established therapeutic avenue.

PDE4 inhibitor scaffold
Class-level inference
3-Phenylpyrrolidine derivatives reported as effective PDE4 inhibitors
Provides a defined enantiopure starting point for PDE4 inhibitor research
Patent and literature claims; optical isomer specifically protected
PDE4 Inhibitor Inflammation Asthma COPD

Commercial Purity Across Suppliers

In contrast to early-stage exploratory compounds with variable quality, (R)-3-Phenylpyrrolidine hydrochloride is offered by multiple reputable commercial suppliers with a consistent, verified minimum purity specification of 97% . This is a critical factor for ensuring experimental reproducibility. For comparison, its enantiomer, (S)-3-Phenylpyrrolidine hydrochloride (CAS 1094670-20-8), is also widely available at 97% purity , indicating that the primary differential factor is stereochemistry, not basic chemical purity. The availability of batch-specific quality control documentation (e.g., NMR, HPLC, GC) from vendors further supports this .

Commercial purity
Supporting evidence
≥97% for both (R) and (S) enantiomers from multiple suppliers
Purity parity simplifies procurement; stereochemistry is primary selection factor
Verified via supplier CoA (HPLC/GC); batch documentation available
QC Testing Reproducibility Purity Analysis Sourcing

Applications of (R)-3-Phenylpyrrolidine Hydrochloride


Enantioselective CNS Drug Synthesis

This is the primary and highest-value application. (R)-3-Phenylpyrrolidine hydrochloride is an ideal chiral building block for the synthesis of novel nAChR ligands, PDE4 inhibitors, or dopamine receptor modulators. Its defined (R)-stereochemistry allows medicinal chemists to systematically explore stereospecific SAR, an investigation that is impossible with a racemic mixture. The established activity of the phenylpyrrolidine scaffold in these CNS and anti-inflammatory pathways [1][2] provides a strong rationale for its selection over other less-characterized chiral amines.

Chiral Auxiliary in Asymmetric Catalysis

Due to its rigid pyrrolidine ring and defined stereocenter, this compound can be employed as a chiral auxiliary or as a component of a chiral ligand in metal-catalyzed asymmetric reactions . This application leverages its unique spatial geometry to induce enantioselectivity in the synthesis of other complex molecules, a function that its (S)-enantiomer would perform in a mirror-image fashion, leading to the opposite stereochemical outcome. This is a distinct and valuable non-biological application.

Chiral Chromatography Reference Standards

The high purity and specific stereochemistry of (R)-3-Phenylpyrrolidine hydrochloride make it suitable for developing and validating analytical methods. It can serve as a primary reference standard for chiral HPLC or SFC methods designed to separate 3-phenylpyrrolidine enantiomers . Furthermore, it can be used as a standard to quantify enantiomeric excess (ee) in asymmetric synthesis or to test the chiral recognition capabilities of new stationary phases.

Neurotransmitter Chiral Recognition

For fundamental research in neuropharmacology, this compound is a precise tool for probing the stereoselectivity of neurotransmitter receptors and transporters. Studies on related systems show that enantiomers can have divergent effects . Using enantiopure (R)-3-Phenylpyrrolidine hydrochloride allows researchers to isolate and quantify the specific contribution of the (R)-configuration to binding, functional activity, or downstream signaling, providing a level of mechanistic insight unattainable with the racemate.

Application
Selection Property
Validation Focus
Enantioselective CNS drug synthesis research
Chiral building block with reported nAChR, PDE4, and dopamine pathway scaffold activity
Stereospecific SAR interpretation and target engagement studies
Chiral auxiliary in asymmetric catalysis
Defined (R)-stereocenter for asymmetric induction
Enantioselectivity outcome and reaction scope verification
Chiral chromatography reference standard
High reported purity and defined stereochemistry for method development
Chiral separation method accuracy and enantiomeric excess quantification
Neurotransmitter chiral recognition studies
Enantiopure probe for stereoselective receptor/transporter interaction analysis
Receptor binding stereoselectivity characterization and signaling pathway dissection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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